Etoricoxib impurity Q

概要

説明

Etoricoxib impurity Q is a byproduct formed during the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout . The presence of impurities like impurity Q is critical to monitor and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Etoricoxib impurity Q involves several steps, including the use of specific reagents and reaction conditions. The preparation typically starts with the reaction of a suitable N-formyl compound with β-chlorovinamidinium salts . The process involves multiple purification steps to isolate the impurity from the main product .

Industrial Production Methods: In industrial settings, the production of Etoricoxib and its impurities, including impurity Q, is carried out using high-performance liquid chromatography (HPLC) to separate and quantify the impurities . The use of advanced chromatographic techniques ensures the purity of the final product and helps in the identification and quantification of impurities .

化学反応の分析

Types of Reactions: Etoricoxib impurity Q undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the impurity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium dihydrogen phosphate, ortho-phosphoric acid, and acetonitrile . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .

科学的研究の応用

Detection and Quantification

1.1 HPLC Methods

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for detecting and quantifying impurities in pharmaceuticals. Several studies have developed validated HPLC methods specifically for Etoricoxib and its impurities:

- Reverse Phase HPLC Method : This method was established to determine the presence of Etoricoxib impurity Q alongside other degradation products. The method demonstrated high specificity and sensitivity, allowing for accurate quantification of impurities within pharmaceutical formulations .

- Stability-Indicating Methods : A stability-indicating HPLC method was developed to assess both the active ingredient and its impurities under various stress conditions (e.g., heat, light). This approach ensures that the pharmaceutical product maintains its integrity over time while identifying any potential degradation pathways involving impurity Q .

Pharmaceutical Formulations

2.1 Impurity Impact on Efficacy

The presence of impurities like this compound can influence the pharmacokinetics and pharmacodynamics of the drug. Understanding this impact is crucial for ensuring therapeutic efficacy:

- Bioavailability : Impurities may alter the absorption rates of the active compound, potentially leading to suboptimal therapeutic effects . Studies have shown that formulations with lower impurity levels exhibit improved bioavailability.

- Safety Profiles : The safety of pharmaceutical products can be compromised by impurities. Rigorous testing for compounds like this compound is essential to avoid adverse effects in patients .

Case Studies

3.1 In Vivo Studies

Research has explored the implications of this compound through in vivo studies:

- Combination Therapies : A study investigated copper oxide nanoparticles as carriers for Etoricoxib and montelukast (a leukotriene receptor antagonist). The research indicated that nanoformulations could enhance the anti-inflammatory effects of both drugs while minimizing the impact of impurities . The results showed significant reductions in inflammation in animal models when using these formulations compared to standard treatments.

Data Tables

The following tables summarize key findings from studies related to this compound:

Table 1: Summary of HPLC Method Validation

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery Rate | 98% - 102% |

Table 2: In Vivo Anti-inflammatory Activity

| Formulation | Inhibition (%) ± SEM |

|---|---|

| Control | 0 |

| Standard | 96.80 ± 1.36 |

| Nanoformulation CE1 | 70.45 ± 1.12 |

| Nanoformulation CE2 | 78.79 ± 1.56 |

作用機序

The mechanism of action of Etoricoxib impurity Q is closely related to that of Etoricoxib. As a COX-2 inhibitor, it selectively inhibits the isoform 2 of the cyclooxygenase enzyme, preventing the production of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain, making it effective in treating various inflammatory conditions .

類似化合物との比較

Etoricoxib impurity Q can be compared with other impurities formed during the synthesis of Etoricoxib, such as impurity-04 and impurity-05A . While all these impurities share some structural similarities, impurity Q is unique in its specific formation pathway and chemical properties . The comparison highlights the importance of monitoring and controlling different impurities to ensure the overall quality of the pharmaceutical product .

List of Similar Compounds:- Impurity-04

- Impurity-05A

Conclusion

This compound is a significant byproduct in the synthesis of Etoricoxib, with various scientific research applications and a well-defined mechanism of action. Understanding its preparation methods, chemical reactions, and comparison with similar compounds is crucial for ensuring the safety and efficacy of Etoricoxib-containing products.

生物活性

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. However, the presence of impurities, particularly "Etoricoxib impurity Q," raises concerns regarding its biological activity, safety, and efficacy. This article delves into the biological activity of this compound, drawing on diverse research findings and case studies.

Overview of Etoricoxib and Its Impurities

Etoricoxib primarily functions by inhibiting the COX-2 enzyme, leading to decreased production of prostaglandins, which are responsible for pain and inflammation. While the main compound is effective in treating conditions such as osteoarthritis and rheumatoid arthritis, impurities can arise during synthesis or storage, potentially affecting drug performance and patient safety .

Types of Impurities:

- Organic Impurities: These include starting materials, reagents, intermediates, and degradation products.

- Inorganic Impurities: Heavy metals and catalysts that may be present.

- Residual Solvents: Traces of solvents used in manufacturing processes.

This compound's specific mechanism of action remains less understood compared to the parent compound. However, it is hypothesized that impurities may exhibit altered pharmacodynamics due to changes in molecular structure. For instance, impurities can potentially modulate COX-2 inhibition or interact with other biological pathways, affecting overall efficacy and safety .

Case Studies and Research Findings

- Pharmacokinetics : A study demonstrated that the pharmacokinetic profile of etoricoxib can be influenced by its impurities. The presence of impurity Q may alter absorption rates or bioavailability, leading to variations in therapeutic outcomes .

- Toxicological Assessments : Research has indicated that certain impurities can exhibit toxic effects at high concentrations. For example, some etoricoxib-related impurities have shown potential carcinogenic properties in animal models .

- Analytical Methods : Various studies have employed high-performance liquid chromatography (HPLC) to analyze etoricoxib and its impurities. The detection limits for impurity Q were established through rigorous validation processes, ensuring that even trace amounts could be quantified accurately .

Table 1: Comparison of Biological Activities

| Parameter | Etoricoxib | This compound |

|---|---|---|

| COX-2 Inhibition (IC50) | 1.1 ± 0.1 μM | Unknown |

| Bioavailability | 100% | Potentially altered |

| Half-life | 22 hours | Unknown |

| Toxicity | Low | Potentially higher |

Table 2: HPLC Analysis Results

| Analyte | LLOD (μg/mL) | LLOQ (μg/mL) | Concentration in Sample (μg/mL) |

|---|---|---|---|

| Etoricoxib | 5.08 | 16.94 | 300 |

| Impurity Q | TBD | TBD | TBD |

特性

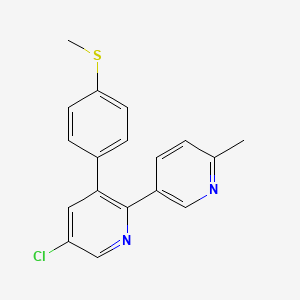

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(22-2)8-6-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSMUXOJQIJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。